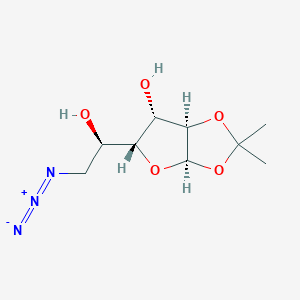

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is a significant compound in the field of biomedical research. It is a derivative of glucose, modified to include an azido group at the sixth position and an isopropylidene group protecting the 1,2-hydroxyl groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose typically begins with D-glucose. The primary hydroxyl group of D-glucose is selectively tosylated, followed by nucleophilic displacement with sodium azide to introduce the azido group. The isopropylidene group is then introduced to protect the 1,2-hydroxyl groups. This process involves the following steps :

Tosylation: The primary hydroxyl group of D-glucose is tosylated using tosyl chloride in the presence of a base.

Azidation: The tosylated intermediate undergoes nucleophilic substitution with sodium azide to form the azido derivative.

Isopropylidene Protection: The 1,2-hydroxyl groups are protected by reacting with acetone in the presence of an acid catalyst to form the isopropylidene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

化学反应分析

Types of Reactions

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

Reduction: Hydrogen gas with a palladium catalyst is used for reducing the azido group to an amine.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used to oxidize hydroxyl groups.

Major Products Formed

Amine Derivatives: Reduction of the azido group forms amine derivatives.

Carbonyl Compounds: Oxidation of hydroxyl groups forms aldehydes or ketones.

科学研究应用

Synthetic Chemistry

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose serves as a versatile intermediate in the synthesis of various glycosides and iminosugars. It can be used to create more complex carbohydrate structures that are essential in studying glycosylation processes and carbohydrate-protein interactions.

Example Case Studies:

- A study demonstrated its use in synthesizing phosphatidylinositol derivatives, which are crucial for understanding cellular signaling pathways .

- Another research focused on synthesizing seven-membered ring iminosugars from this compound, highlighting its utility in developing potential therapeutic agents .

Medicinal Chemistry

The azido group allows for bioorthogonal reactions, making this compound valuable in drug development and delivery systems. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors of glycosidases.

Example Case Studies:

- Research has shown that derivatives of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose can selectively inhibit certain enzymes involved in cancer progression, demonstrating its potential as a therapeutic agent .

- Studies also indicate that these compounds can be used to label biomolecules for imaging purposes in vivo, enhancing the understanding of drug interactions within biological systems .

Material Science

In material science, this compound's ability to undergo click reactions facilitates the development of functionalized polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties such as biocompatibility and mechanical strength.

Example Case Studies:

- Research has explored using azide-functionalized polymers for drug delivery systems that respond to specific stimuli, improving targeted therapy outcomes .

- The creation of hydrogels incorporating this compound has been investigated for use in tissue engineering applications due to their favorable interaction with biological tissues .

Summary Table of Applications

作用机制

The azido group in 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose facilitates labeling and conjugation with various molecules. This property is leveraged in the development of advanced drug delivery platforms and bioconjugates. The compound can target specific molecular pathways, enabling the identification and management of diseases.

相似化合物的比较

Similar Compounds

1,25,6-Di-O-isopropylidene-a-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.

1,23,4-Di-O-isopropylidene-6-deoxy-6-azido-α-D-galactopyranose: Used in carbohydrate chemistry and glycosidase inhibition studies.

Uniqueness

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is unique due to its specific combination of an azido group and isopropylidene protection, which provides distinct reactivity and stability. This makes it particularly valuable in the synthesis of biologically active molecules and therapeutic agents .

生物活性

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose (CAS No. 65371-16-6) is a modified sugar derivative with significant potential in biological research and applications. Its structure includes an azide group at the C-6 position, which enhances its reactivity and potential for further chemical modifications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity against cancer cells, and mechanisms of action.

- Molecular Formula : C₉H₁₅N₃O₅

- Molecular Weight : 245.23 g/mol

- CAS Number : 65371-16-6

Synthesis

The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose typically involves the introduction of an azide group into a glucopyranose derivative, followed by protection of hydroxyl groups using isopropylidene groups. The process can yield various anomers, which can be separated and characterized using NMR spectroscopy .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose exhibit notable cytotoxic effects on cancer cell lines while showing reduced toxicity to normal cells. For instance, the IC₅₀ values for HCT-116 (colon cancer) and MCF-7 (breast cancer) cells were reported as follows:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| A-1 | HCT-116 | 11.98 ± 0.90 |

| A-2 | HCT-116 | 22.32 ± 0.70 |

| A-1 | MCF-7 | 52.84 ± 0.75 |

| A-2 | MCF-7 | 54.92 ± 8.71 |

These results indicate that the C-6 substitution enhances cellular uptake and cytotoxicity against neoplastic cells while minimizing damage to healthy cells .

The cytotoxicity observed may be attributed to the involvement of glucose transporters (GLUTs) in mediating the uptake of these glycoconjugates into cancer cells. The study indicated that compounds with C-6 modifications are preferentially transported by GLUT proteins, enhancing their efficacy against cancerous tissues . Furthermore, these compounds were shown to induce apoptosis in cancer cells more effectively than their non-modified counterparts.

Case Studies

Several case studies have explored the therapeutic potential of 6-Azido derivatives:

- Glycoconjugation with Quinoline Derivatives : This study highlighted the high cytotoxicity of glycoconjugates formed with quinoline derivatives at the C-6 position against various cancer cell lines, suggesting that this modification significantly enhances their biological activity .

- Impact on Apoptosis : In vitro experiments demonstrated that treatment with these azido derivatives led to increased apoptosis in HCT-116 and MCF-7 cell lines while sparing normal human dermal fibroblasts (NHDF-Neo), indicating a favorable safety profile for potential therapeutic applications .

属性

IUPAC Name |

(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOJEYOMRHMDB-OZRXBMAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of using only an isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose?

A1: The research highlights the use of a single isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. This approach is significant because it simplifies the synthesis process and aligns with the goal of reducing protecting group usage in the production of high Fsp3 index natural-product analogues, such as iminosugars []. Minimizing protecting groups can lead to shorter, more efficient synthetic routes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。